2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound featuring multiple triazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps:
Formation of Triazole Rings: The initial step involves the formation of 1,2,4-triazole rings. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
S-Alkylation: The triazole rings are then subjected to S-alkylation using phenacyl bromide in the presence of a base such as potassium carbonate. This step introduces the phenacylsulfanyl groups.
Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product. This can be done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenacyl groups, converting them to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[[5-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N6O2S2/c40-28(24-13-5-1-6-14-24)22-42-32-36-34-30(38(32)26-17-9-3-10-18-26)21-31-35-37-33(39(31)27-19-11-4-12-20-27)43-23-29(41)25-15-7-2-8-16-25/h1-20H,21-23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZITCAZPOCQOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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